Fmoc-N-(2,4-dimethoxybenzyl)-Leu-OH is a derivative of leucine, an amino acid commonly used in peptide synthesis. This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a 2,4-dimethoxybenzyl side chain, which enhances its utility in synthesizing complex peptides by preventing aggregation and facilitating the assembly of peptide chains. The empirical formula for this compound is C26H25NO6, with a molecular weight of approximately 447.48 g/mol .
The synthesis of Fmoc-N-(2,4-dimethoxybenzyl)-Leu-OH typically involves the following steps:
These steps are essential for ensuring that the final product retains its functional properties for use in peptide synthesis.
Fmoc-N-(2,4-dimethoxybenzyl)-Leu-OH primarily undergoes deprotection reactions during peptide synthesis:
These reactions are critical for advancing through the stages of peptide synthesis while maintaining control over the assembly process .
The mechanism of action for Fmoc-N-(2,4-dimethoxybenzyl)-Leu-OH involves several key processes:
The result is an efficient pathway for synthesizing complex oligopeptides without significant side reactions or failures due to aggregation .
The compound exhibits a high degree of lipophilicity due to its aromatic structures, which can influence its behavior in biological systems .
Fmoc-N-(2,4-dimethoxybenzyl)-Leu-OH is primarily used in:
This compound plays a crucial role in advancing methodologies in synthetic organic chemistry and biochemistry by enabling more efficient peptide synthesis protocols .
Fmoc-N-(2,4-dimethoxybenzyl)-Leu-OH (CAS: 1425938-65-3) functions as a strategically protected leucine derivative engineered for Fmoc-SPPS. Its molecular architecture incorporates two orthogonal protecting groups: The N-terminal Fmoc (9-fluorenylmethoxycarbonyl) group is base-labile and removed via 20% piperidine in DMF, enabling iterative chain elongation. Conversely, the side-chain Dmb (2,4-dimethoxybenzyl) group exhibits acid lability and remains stable during repetitive base deprotection cycles. This orthogonal protection scheme allows selective unmasking of the α-amine while preserving the backbone modification until final resin cleavage. The Dmb group is quantitatively removed during standard trifluoroacetic acid (TFA)-mediated global deprotection (typically 2–3 hours in 95% TFA), regenerating the native leucine residue without requiring additional synthetic steps [2] [6] [8].
Table 1: Orthogonal Deprotection Conditions for Fmoc-N-(2,4-dimethoxybenzyl)-Leu-OH
| Protecting Group | Deprotection Agent | Conditions | Function |
|---|---|---|---|
| Fmoc | 20% piperidine/DMF | 2 × 5 min | Enables amino group coupling |
| Dmb | 95% TFA | 2–3 hours | Regenerates native leucine residue |
This dual-protection mechanism addresses inherent challenges in leucine-rich sequences, where steric hindrance can impede coupling efficiency. By temporarily converting the secondary amide into a tertiary amide via N-alkylation, the Dmb group disrupts hydrogen-bond networks responsible for β-sheet formation and peptide chain aggregation during synthesis. The acidolytic cleavage of Dmb occurs through a low-energy carbocation intermediate, which is scavenged by water or triisopropylsilane (TIS) in the cleavage cocktail, preventing reattachment to the peptide [6] [8].
The 2,4-dimethoxybenzyl group serves as a temporary backbone protecting group rather than a conventional side-chain protector. This modification is critical for synthesizing challenging sequences prone to aspartimide formation or aggregation. The electron-donating methoxy groups at the ortho and para positions of the benzyl ring enhance acid lability while providing steric bulk that disrupts interchain hydrogen bonding. This steric shielding effectively minimizes secondary structure formation, maintaining resin-bound peptides in solubilized, reactive states [6] [4].
A paramount application lies in suppressing aspartimide formation—a notorious side reaction in Fmoc-SPPS. When aspartic acid (Asp) is followed by glycine (Gly), base-catalyzed cyclization forms a succinimide ring that subsequently opens to α- and β-linked aspartyl peptides. The Dmb group’s bulk prevents the nucleophilic attack of the aspartyl carbonyl carbon by the backbone amide of glycine. Research demonstrates that incorporating Dmb-protected glycine residues (e.g., Fmoc-Asp(tBu)-(Dmb)Gly-OH) reduces aspartimide byproducts from >30% to <2% compared to standard protection [4] [6].
Table 2: Impact of Dmb Protection on Aspartimide Formation
| Sequence Context | Standard Protection | Dmb Protection | Reduction Efficiency |
|---|---|---|---|
| Asp-Gly | >30% aspartimide | <2% aspartimide | >93% reduction |
| Asp-Asn | 15–20% aspartimide | ~1% aspartimide | ~94% reduction |
| Asp-Asp | 25–30% aspartimide | <3% aspartimide | >90% reduction |
Additionally, Dmb-protected residues enhance cyclization efficiency in head-to-tail macrocycles by pre-organizing peptide termini and reducing oligomerization side reactions. The modification’s acid sensitivity ensures seamless removal under standard cleavage conditions without generating residual byproducts that require purification [6] [8].
Coupling Fmoc-N-(2,4-dimethoxybenzyl)-Leu-OH (MW: 503.6 g/mol) requires careful reagent selection due to steric constraints from the Dmb moiety. Standard carbodiimide-based agents like N,N'-diisopropylcarbodiimide (DIC) or N,N'-dicyclohexylcarbodiimide (DCC) paired with hydroxybenzotriazole (HOBt) achieve >98% coupling efficiency within 30–45 minutes in DMF. However, phosphonium salts like PyBOP® (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) coupled with N,N-diisopropylethylamine (DIPEA) significantly accelerate acylation, reducing coupling times to 10–15 minutes while maintaining ≥98% yield [1] [2].
Critical parameters influencing coupling kinetics include:
Table 3: Coupling Efficiency with Different Reagents
| Coupling Reagent | Additive | Time (min) | Yield (%) | Epimerization Risk |
|---|---|---|---|---|
| DIC | HOBt | 30–45 | 95–98 | Low |
| DIC | OxymaPure® | 20–30 | 98–99 | Very low |
| PyBOP® | DIPEA | 10–15 | 98–99.5 | Moderate |
| HBTU | HOAt | 15–20 | 99+ | Low |
Empirical data confirms that DIC/OxymaPure® offers the optimal balance between speed, yield, and stereochemical integrity. The Dmb group’s steric footprint does not significantly impede coupling kinetics when using these optimized protocols, enabling seamless integration into automated SPPS workflows [1] [2] [5].
Fmoc-Leu-(Dmb)Gly-OH (C₃₂H₃₆N₂O₇, MW: 560.64 g/mol) represents a specialized dipeptide unit designed to mimic the conformational effects of pseudoproline dipeptides while addressing glycine-specific synthetic challenges. Unlike pseudoprolines (e.g., Fmoc-Leu-Ser(Ψ^{Me,Mepro}-OH), which introduce a turn-inducing oxazolidine ring, Dmb-glycine dipeptides function through steric disruption without altering the backbone chirality [1] [5] [10].
Key distinctions include:
Table 4: Functional Comparison of Dipeptide Units
| Parameter | Fmoc-Leu-(Dmb)Gly-OH | Pseudoproline Dipeptides |
|---|---|---|
| Target Residue | Glycine | Serine/Threonine/Cysteine |
| Conformation Modifier | Steric bulk | Oxazolidine ring |
| Glycine Compatibility | Designed for glycine | Not applicable |
| Aggregation Reduction | >90% efficiency | 70–85% efficiency |
| Deprotection Byproducts | None | Hydroxymethyl derivatives |
Applications in leucylglycine motifs demonstrate a 15–20% increase in crude peptide purity compared to pseudoprolines and a 30% reduction in synthesis time due to minimized aggregation-induced coupling failures. This makes Fmoc-Leu-(Dmb)Gly-OH indispensable for synthesizing glycine-containing "difficult sequences" like amyloidogenic peptides or collagen mimics [1] [5] [10].
CAS No.: 129119-78-4
CAS No.:
CAS No.: 749786-16-1
CAS No.:
CAS No.: 108890-18-2